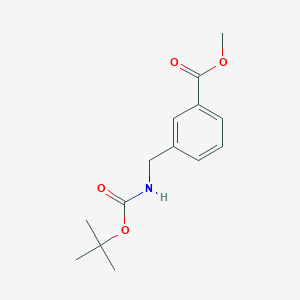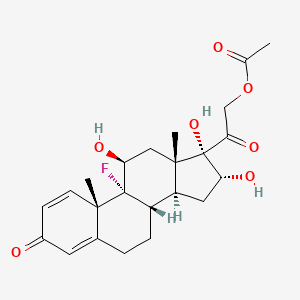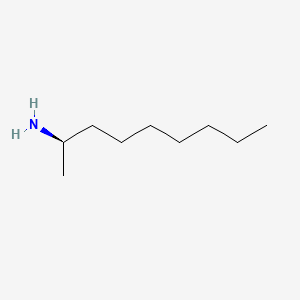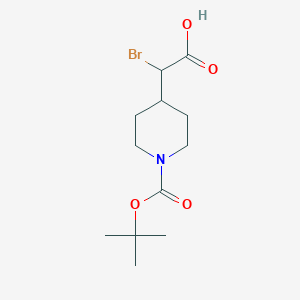
1-Boc-4-(bromo-carboxy-methyl)-piperidine
Übersicht
Beschreibung
1-Boc-4-(bromo-carboxy-methyl)-piperidine is a chemical compound that is widely used in scientific research. It is a derivative of piperidine, which is a six-membered heterocyclic ring containing a nitrogen atom. This compound is also known as N-tert-butoxycarbonyl-4-(bromoacetylmethyl)piperidine or Boc-4-(bromoacetylmethyl)piperidine. It is a white crystalline solid that is soluble in organic solvents.
Wirkmechanismus
The mechanism of action of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depends on the compound it is used to synthesize. For example, piperidine-based inhibitors of acetylcholinesterase work by binding to the active site of the enzyme and preventing the breakdown of acetylcholine. Ligands for the sigma-1 receptor work by binding to the receptor and modulating its activity, which can lead to various physiological effects.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-Boc-4-(bromo-carboxy-methyl)-piperidine depend on the compound it is used to synthesize. For example, piperidine-based inhibitors of acetylcholinesterase can lead to an increase in the concentration of acetylcholine in the brain, which can improve cognitive function. Ligands for the sigma-1 receptor can have various effects on the nervous system, including pain relief, memory enhancement, and mood regulation.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-Boc-4-(bromo-carboxy-methyl)-piperidine in lab experiments include its ease of synthesis, its versatility as a building block, and its ability to yield compounds with a wide range of biological activities. The limitations include its potential toxicity, which can vary depending on the compound it is used to synthesize, and the need for careful handling and disposal due to its hazardous properties.
Zukünftige Richtungen
There are many potential future directions for the use of 1-Boc-4-(bromo-carboxy-methyl)-piperidine in scientific research. One area of interest is the development of new inhibitors of enzymes such as acetylcholinesterase, which could have therapeutic applications in the treatment of cognitive disorders such as Alzheimer's disease. Another area of interest is the development of ligands for receptors such as the sigma-1 receptor, which could have therapeutic applications in the treatment of pain, depression, and other neurological disorders.
In conclusion, 1-Boc-4-(bromo-carboxy-methyl)-piperidine is a versatile and widely used building block in scientific research. Its ease of synthesis and ability to yield compounds with a wide range of biological activities make it a valuable tool for the development of new drugs and therapies. However, its potential toxicity and hazardous properties must be carefully considered and managed in order to ensure safe and responsible use in the lab.
Wissenschaftliche Forschungsanwendungen
1-Boc-4-(bromo-carboxy-methyl)-piperidine is widely used in scientific research as a building block for the synthesis of various compounds. It is used in the synthesis of piperidine-based inhibitors of enzymes such as acetylcholinesterase, which is involved in the breakdown of the neurotransmitter acetylcholine. It is also used in the synthesis of ligands for receptors such as the sigma-1 receptor, which is involved in various physiological processes including pain perception, memory, and mood regulation.
Eigenschaften
IUPAC Name |
2-bromo-2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BrNO4/c1-12(2,3)18-11(17)14-6-4-8(5-7-14)9(13)10(15)16/h8-9H,4-7H2,1-3H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAVNAXTNZBACD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)C(C(=O)O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BrNO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40635350 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Boc-4-(bromo-carboxy-methyl)-piperidine | |
CAS RN |
881016-89-3 | |
| Record name | Bromo[1-(tert-butoxycarbonyl)piperidin-4-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40635350 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




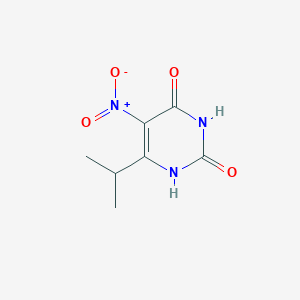

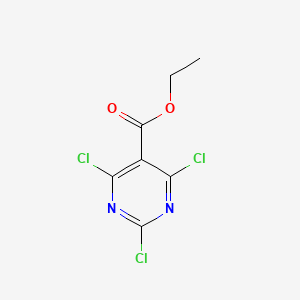

![1-Oxa-4,9-diazaspiro[5.5]undecane](/img/structure/B1603866.png)

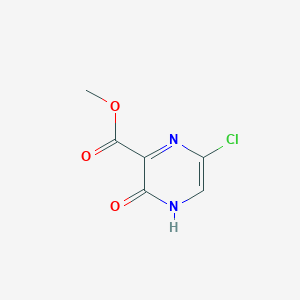
![2-(1H-pyrrolo[3,2-c]pyridin-3-yl)ethanamine](/img/structure/B1603873.png)
